H-PHE-TRP-OH
Overview
Description
H-Phe-Trp-OH, also known as Phenylalanyltryptophan, is a dipeptide composed of the amino acids phenylalanine and tryptophan. It is an endogenous metabolite, meaning it is naturally occurring within organisms. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Mechanism of Action
Target of Action
Phenylalanyltryptophan, also known as H-PHE-TRP-OH, belongs to the class of organic compounds known as peptides . The aromatic amino acids tryptophan, phenylalanine, and tyrosine are important as precursors of 5-hydroxytryptamine (5-HT) and the catecholamines . The extent to which availability of these amino acids can influence biogenic amine synthesis and function is still a matter of active research .
Mode of Action
It is known that the aromatic amino acids, including phenylalanine and tryptophan, are precursors to important neurotransmitters such as 5-ht and catecholamines . These neurotransmitters play crucial roles in various physiological processes, including mood regulation, sleep, and appetite, among others .
Biochemical Pathways
Phenylalanyltryptophan is involved in the metabolism of amino acids, peptides, and analogs . It is part of the broader biochemical pathways of tryptophan, phenylalanine, and tyrosine metabolism . These pathways lead to the production of various metabolites, including 5-HT and catecholamines . Dysregulation of these pathways, such as the ornithine cycle, has been associated with inflammation and coagulation in severe patients .
Pharmacokinetics
It is known that the bioavailability of aromatic amino acids can influence the synthesis and function of biogenic amines .
Result of Action
The molecular and cellular effects of Phenylalanyltryptophan’s action are likely to be linked to its role as a precursor to neurotransmitters. Changes in the levels of these neurotransmitters can have significant effects on various physiological processes, including mood, sleep, and appetite .
Action Environment
A variety of physiological, lifestyle, nutritional, and environmental factors can affect the metabolism of Phenylalanyltryptophan and the related metabolic pathways . Long-term perturbation of these factors may be associated with more severe symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Trp-OH typically involves the coupling of phenylalanine and tryptophan. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods are optimized for efficiency and yield, often utilizing automated peptide synthesizers and high-purity reagents. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
H-Phe-Trp-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue in this compound can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the peptide bond or specific functional groups within the compound.
Substitution: Substitution reactions can occur at the aromatic rings of phenylalanine and tryptophan.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can yield halogenated derivatives of the aromatic rings .
Scientific Research Applications
H-Phe-Trp-OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: this compound is studied for its role as an endogenous metabolite and its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on enzyme activity and metabolic pathways.
Industry: The compound is used in the development of peptide-based drugs and as a reference standard in analytical chemistry
Comparison with Similar Compounds
H-Phe-Trp-OH can be compared to other dipeptides and related compounds, such as:
H-Trp-Phe-OH: Another dipeptide composed of tryptophan and phenylalanine, but with the order of amino acids reversed.
H-Phe-Phe-OH: A dipeptide composed of two phenylalanine residues.
H-Trp-Trp-OH: A dipeptide composed of two tryptophan residues.
The uniqueness of this compound lies in its specific combination of phenylalanine and tryptophan, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role as an endogenous metabolite make it a valuable compound in scientific research .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOUWKXLXDERB-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947461 | |
Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylalanyltryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24587-41-5 | |
Record name | Phenylalanyltryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24587-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalanyltryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024587415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylalanyltryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.